2-Chloro-4-hydroxybenzaldehyde is used as an important raw material and intermediate in various fields :
2-Chloro-4-hydroxybenzaldehyde can be used as an intermediate in the preparation of benzodiazepine diones, which are known to act as Hdm2 antagonists . Hdm2 is a protein that plays a crucial role in preventing the initiation of cancer. By blocking this protein, benzodiazepine diones can potentially be used in cancer treatment.
This compound can also be used to synthesize hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone , which acts as an oral neuropeptide Y5 receptor antagonist. Neuropeptide Y5 receptors are involved in the regulation of energy balance and are potential targets for the treatment of obesity.
2-Chloro-4-hydroxybenzaldehyde, with the chemical formula and a molecular weight of approximately 156.57 g/mol, is an aromatic compound characterized by the presence of a chloro group and a hydroxy group attached to a benzaldehyde structure. This compound is often encountered as a solid, typically appearing as an off-white to brown substance. It has a melting point range of 145-148 °C, indicating its solid state at room temperature .
Research indicates that 2-Chloro-4-hydroxybenzaldehyde exhibits various biological activities. Compounds derived from it have shown potential antimicrobial properties and have been investigated for their anticancer activities. Specifically, thiosemicarbazone derivatives of this compound have demonstrated significant cytotoxic effects against cancer cell lines, suggesting its utility in medicinal chemistry .
Several methods exist for synthesizing 2-Chloro-4-hydroxybenzaldehyde:
2-Chloro-4-hydroxybenzaldehyde serves multiple purposes in various fields:
Studies focusing on the interactions of 2-Chloro-4-hydroxybenzaldehyde with biological systems have revealed its potential as a ligand for metal complexes. For instance, its thiosemicarbazone derivatives have been explored for their binding affinity to rhenium(I) complexes, which may enhance their biological activity and selectivity towards cancer cells .
Several compounds share structural similarities with 2-Chloro-4-hydroxybenzaldehyde, each possessing unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Hydroxybenzaldehyde | Hydroxy-substituted aldehyde | Non-chlorinated variant; used in flavoring |
| 3-Chloro-4-hydroxybenzaldehyde | Chlorinated variant | Different positioning of chloro group |
| 4-Chloro-3-hydroxybenzaldehyde | Chlorinated variant | Different positioning affecting reactivity |
| 2-Methyl-4-hydroxybenzaldehyde | Methyl-substituted variant | Exhibits different biological activities |
These compounds illustrate the diversity within this class of chemicals, highlighting how variations in substitution can lead to differing chemical behaviors and applications.
Irritant